2,5-Dimethyl-2-ethyl-3-thiazoline
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Overview
Description
2,5-Dimethyl-2-ethyl-3-thiazoline is a heterocyclic organic compound belonging to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2-ethyl-3-thiazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-haloketones with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-2-ethyl-3-thiazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2,5-Dimethyl-2-ethyl-3-thiazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the production of dyes, pigments, and rubber vulcanization accelerators
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2-ethyl-3-thiazoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure but differ in the position and type of substituents, leading to varied biological activities.
Thiazolidines: These are saturated five-membered rings containing sulfur and nitrogen, similar to thiazoles but with different reactivity and applications.
Uniqueness: 2,5-Dimethyl-2-ethyl-3-thiazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
108284-86-2 |
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Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
2-ethyl-2,5-dimethyl-5H-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-4-7(3)8-5-6(2)9-7/h5-6H,4H2,1-3H3 |
InChI Key |
SSWCVLWNIYPASQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(N=CC(S1)C)C |
Origin of Product |
United States |
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